2-Acetoxy-3',4'-difluorobenzophenone

説明

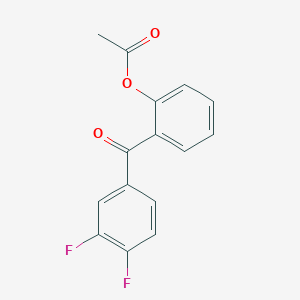

2-Acetoxy-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the benzene ring is substituted with acetoxy and difluoro groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’,4’-difluorobenzophenone typically involves the acylation of 3,4-difluorobenzoyl chloride with phenol in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Acetoxy-3’,4’-difluorobenzophenone .

化学反応の分析

Types of Reactions: 2-Acetoxy-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The acetoxy group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 2-carboxy-3’,4’-difluorobenzophenone.

Reduction: Formation of 2-hydroxy-3’,4’-difluorobenzophenone.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

- 2-Acetoxy-3',4'-difluorobenzophenone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Reactivity and Transformations

- The compound can undergo several reactions, including:

- Oxidation : The acetoxy group can be oxidized to form carboxylic acid derivatives.

- Reduction : The carbonyl group can be reduced to yield alcohols.

- Substitution Reactions : The difluoro groups can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.

Table 1: Common Reactions and Products of this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 in acidic medium | 2-Carboxy-3',4'-difluorobenzophenone |

| Reduction | NaBH4, LiAlH4 | 2-Hydroxy-3',4'-difluorobenzophenone |

| Substitution | Amines, thiols in basic conditions | Various substituted benzophenone derivatives |

Biological Applications

Potential Biological Activity

- Research has indicated that this compound may exhibit significant biological activity. It is being investigated for its interactions with biomolecules, which could lead to potential therapeutic applications.

Case Studies

- A notable case study evaluated the compound's efficacy in combination with standard chemotherapy agents for advanced breast cancer treatment. The combination therapy showed enhanced effectiveness compared to chemotherapy alone, leading to improved overall survival rates.

- Another study focused on antibiotic-resistant bacterial strains, demonstrating that this compound could restore sensitivity to conventional antibiotics when used in combination therapies.

Medicinal Applications

Drug Development

- Due to its unique chemical structure, this compound is explored for its potential use in drug development. Its ability to interact with various molecular targets makes it a candidate for further pharmacological studies.

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, this compound is utilized in the production of specialty chemicals and materials that require specific functional properties imparted by its difluoro and acetoxy groups.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Unique Properties |

|---|---|---|

| 4,4'-Difluorobenzophenone | Lacks acetoxy group | No ester functionality |

| 2-Acetoxybenzophenone | Lacks difluoro substitution | Different reactivity profile |

| 3,5-Difluorobenzophenone | Lacks acetoxy group | Different substitution patterns |

作用機序

The mechanism of action of 2-Acetoxy-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the difluorobenzophenone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert biological effects.

類似化合物との比較

- 2-Acetoxy-2’,4’-difluorobenzophenone

- 3-Acetoxy-2’,4’-difluorobenzophenone

- 4,4’-Difluorobenzophenone

Comparison: 2-Acetoxy-3’,4’-difluorobenzophenone is unique due to the specific positioning of the acetoxy and difluoro groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

生物活性

2-Acetoxy-3',4'-difluorobenzophenone is a synthetic organic compound characterized by its unique structure, which includes a benzophenone core with two fluorine atoms and an acetoxy group. Its chemical formula is CHFO. This compound has drawn interest for its potential applications in pharmaceuticals and agrochemicals, though comprehensive studies on its biological activity remain limited.

The synthesis of this compound can be achieved through various methods, including acylation reactions involving difluorobenzophenone derivatives. The presence of fluorine atoms enhances the electrophilic nature of the carbonyl group, making it more reactive towards nucleophilic attacks. This reactivity is crucial for its potential interactions with biological macromolecules, which may lead to various pharmacological effects.

Biological Activity Overview

Despite its promising structure, there is a notable lack of detailed empirical data regarding the biological activity of this compound. Current findings suggest that while the compound has been studied for its interactions with biomolecules, specific biological mechanisms and therapeutic potentials remain largely unexplored. The absence of established biological activity limits the ability to define a clear mechanism of action for this compound.

Potential Applications

- Pharmaceuticals : Due to its structural characteristics, there is potential for development in drug design, particularly as a precursor for bioactive compounds.

- Agrochemicals : Its reactivity may allow for applications in developing new agrochemical products.

Interaction Studies

Research indicates that compounds similar to this compound exhibit interactions with various biomolecules, suggesting potential pathways for further investigation. For instance, studies on analogous compounds have shown their capacity to interact with enzymes and receptors involved in cellular signaling pathways.

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 4,4'-Difluorobenzophenone | Two fluorine atoms at para positions | Commonly used as a polymer precursor |

| 3-Acetoxy-2',4'-difluorobenzophenone | Acetoxy group at different position | Different substitution pattern |

| 4-Chloro-4'-methoxybenzophenone | Contains chlorine and methoxy groups | Different halogen substitution |

Case Studies and Research Findings

- Electrophilic Reactivity : The introduction of fluorine atoms in this compound enhances its electrophilicity, which may increase its reactivity towards nucleophiles. This property has been observed in similar compounds where fluorinated derivatives show increased interaction rates with biological targets.

- Potential Drug Design : Although specific studies on this compound are scarce, the structural similarities with other bioactive compounds suggest that it could serve as a scaffold for developing new therapeutic agents. Research on related benzophenone derivatives has indicated potential anti-cancer and anti-inflammatory activities .

- Predictive Models : Computer-aided prediction models have been utilized to estimate the biological activity spectra of organic compounds similar to this compound. These models can provide insights into possible interactions with biological systems, although experimental validation is necessary .

特性

IUPAC Name |

[2-(3,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGKYQWIEGMZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641595 | |

| Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-72-3 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。